N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is a chemical compound known for its diverse applications in scientific research. It is also referred to as Butamirate-N-Oxide Impurity. The molecular formula of this compound is C18H29NO4, and it has a molecular weight of 323.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the oxidation of the amine to form the oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its amine form.
Substitution: The ester and amine groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will revert the compound to its amine form .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: The compound finds applications in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity and influence cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine: The non-oxidized form of the compound.
2-Phenylbutanoic Acid: A precursor in the synthesis of the compound.
Ethylene Glycol: Another precursor used in the synthesis
Uniqueness
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is unique due to its specific structural features and the presence of both ester and amine oxide functional groups. These features contribute to its diverse reactivity and wide range of applications in scientific research .
Eigenschaften
Molekularformel |
C18H29NO4 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[2-(2-phenylbutanoyloxy)ethoxy]ethanamine oxide |
InChI |
InChI=1S/C18H29NO4/c1-4-17(16-10-8-7-9-11-16)18(20)23-15-14-22-13-12-19(21,5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 |
InChI-Schlüssel |
WAFKZNPBCDOLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.